An In-depth Technical Guide to 5-Bromo-6-p-tolyl-pyridin-2-ylamine: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-6-p-tolyl-pyridin-2-ylamine: A Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-Bromo-6-p-tolyl-pyridin-2-ylamine is not extensively available in public literature. This guide is a comprehensive technical overview constructed from established principles of pyridine chemistry and extrapolated data from structurally analogous compounds. All protocols and predicted data are intended for informational and research guidance purposes.
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
The 2-aminopyridine framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design.[2][3] The introduction of a bromine atom and a p-tolyl group, as in the case of 5-Bromo-6-p-tolyl-pyridin-2-ylamine, offers a versatile platform for further chemical modification and the exploration of novel biological activities. The bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the p-tolyl group can influence the compound's steric and electronic properties, potentially enhancing target binding and pharmacokinetic profiles.[4] This guide provides a detailed exploration of the chemical structure, predicted properties, and potential applications of 5-Bromo-6-p-tolyl-pyridin-2-ylamine, offering valuable insights for researchers engaged in the design and synthesis of new therapeutic agents.
I. Chemical Structure and Nomenclature
IUPAC Name: 5-Bromo-6-(p-tolyl)pyridin-2-amine
Chemical Formula: C₁₂H₁₁BrN₂
Molecular Weight: 263.14 g/mol
Canonical SMILES: Nc1ccc(Br)c(c1)c2ccc(C)cc2
Structural Diagram:
Caption: Chemical structure of 5-Bromo-6-p-tolyl-pyridin-2-ylamine.
II. Predicted Physicochemical Properties
The following properties are predicted based on the structure of 5-Bromo-6-p-tolyl-pyridin-2-ylamine and data from analogous compounds.
| Property | Predicted Value | Reference/Basis for Prediction |
| Melting Point | 140 - 150 °C | Based on the melting point of similar substituted 2-aminopyridines.[5][6] |
| Boiling Point | > 350 °C | Extrapolated from related aromatic compounds.[5] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water. | Based on the predicted polarity and the solubility of similar compounds.[6] |
| pKa | ~4.5 | Estimated based on the pKa of 2-aminopyridine and the electronic effects of the substituents.[6] |
| LogP | ~3.5 | Calculated based on the lipophilicity of the constituent fragments.[5] |
III. Proposed Synthesis and Characterization
While a specific synthesis for 5-Bromo-6-p-tolyl-pyridin-2-ylamine is not documented, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted 2-aminopyridines.[7][8][9][10] A common and effective approach involves a Suzuki cross-coupling reaction.[11]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 5-Bromo-6-p-tolyl-pyridin-2-ylamine.
Experimental Protocol:
Step 1: Suzuki Coupling
-
To a solution of 2-amino-5,6-dibromopyridine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add p-tolylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., 10-30%) to isolate the pure 5-Bromo-6-p-tolyl-pyridin-2-ylamine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Predicted Spectroscopic Data:
¹H NMR (400 MHz, CDCl₃):
-
δ 7.5-7.7 (d, 1H): Aromatic proton on the pyridine ring.
-
δ 7.2-7.4 (m, 4H): Aromatic protons of the p-tolyl group.
-
δ 6.5-6.7 (d, 1H): Aromatic proton on the pyridine ring.
-
δ 4.5-5.0 (br s, 2H): Amine (-NH₂) protons.
-
δ 2.4 (s, 3H): Methyl (-CH₃) protons of the p-tolyl group.
Rationale: The chemical shifts are predicted based on the electronic environment of the protons. The protons on the pyridine ring will be influenced by the electron-withdrawing bromine and the aromatic p-tolyl group. The amine protons will likely appear as a broad singlet. The p-tolyl protons will exhibit a characteristic pattern for a 1,4-disubstituted benzene ring.[12]
¹³C NMR (100 MHz, CDCl₃):
-
δ 158-160: C-NH₂ carbon of the pyridine ring.
-
δ 140-150: Quaternary carbons of the pyridine and p-tolyl rings.
-
δ 125-135: Aromatic carbons of the p-tolyl ring.
-
δ 110-120: Aromatic carbons of the pyridine ring.
-
δ 100-110: C-Br carbon of the pyridine ring.
-
δ 21.5: Methyl carbon of the p-tolyl group.
Rationale: The chemical shifts are predicted based on the known ranges for substituted pyridines and toluenes. The carbon attached to the nitrogen will be the most downfield in the pyridine ring, while the carbon attached to the bromine will be significantly shielded.[12]
IR Spectroscopy (KBr, cm⁻¹):
-
3400-3200 (N-H stretch): Characteristic of the primary amine.
-
3100-3000 (C-H stretch, aromatic): Aromatic C-H vibrations.
-
2950-2850 (C-H stretch, aliphatic): Methyl group C-H vibrations.
-
1620-1580 (C=C and C=N stretch): Aromatic ring vibrations.
-
1100-1000 (C-Br stretch): Carbon-bromine bond vibration.
Rationale: The predicted IR peaks correspond to the major functional groups present in the molecule. The N-H stretching of the amine group is a key diagnostic peak.[13][14]
Mass Spectrometry (EI):
-
m/z 262/264 (M⁺, M⁺+2): Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound.
-
m/z 247/249: Loss of a methyl group.
-
m/z 183: Loss of the bromine atom.
-
m/z 91: Tropylium ion from the p-tolyl fragment.
Rationale: The mass spectrum is expected to show a prominent molecular ion with the bromine isotopic signature. Fragmentation will likely involve the loss of the methyl group, the bromine atom, and cleavage of the bond between the two aromatic rings.[15]
IV. Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 5-Bromo-6-p-tolyl-pyridin-2-ylamine is dictated by its three key functional components: the 2-aminopyridine core, the bromine substituent, and the p-tolyl group.
Reactivity of the 2-Aminopyridine Core:
-
Dual Nucleophilicity: The 2-aminopyridine moiety possesses two nucleophilic centers: the exocyclic amino group and the endocyclic ring nitrogen. This allows for a variety of reactions, including N-alkylation, N-acylation, and condensation reactions to form fused heterocyclic systems.[16][17][18]
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating amino group directs electrophiles primarily to the 3- and 5-positions. Given that the 5-position is already substituted, any further electrophilic substitution would likely occur at the 3-position, although this would be sterically hindered by the adjacent p-tolyl group.
Reactivity of the Bromine Substituent:
-
Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.[4]
Logical Flow of Derivatization:
Caption: Potential derivatization pathways for 5-Bromo-6-p-tolyl-pyridin-2-ylamine.
V. Potential Applications in Drug Development
Substituted 2-aminopyridines are well-represented in a wide range of therapeutic areas.[2][7] The structural features of 5-Bromo-6-p-tolyl-pyridin-2-ylamine make it an attractive starting point for the development of novel drug candidates.
-
Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group and the ring nitrogen can form key hydrogen bonds with the hinge region of the kinase active site. The p-tolyl group can be directed towards a hydrophobic pocket, and the 5-position can be further functionalized to enhance potency and selectivity.
-
Central Nervous System (CNS) Agents: Pyridine derivatives have shown activity against various CNS targets. The lipophilicity of the p-tolyl group may facilitate blood-brain barrier penetration, making this scaffold suitable for the development of agents targeting neurological disorders.
-
Antimicrobial Agents: The pyridine nucleus is present in a number of antibacterial and antifungal agents.[3][19] Derivatization of 5-Bromo-6-p-tolyl-pyridin-2-ylamine could lead to the discovery of new antimicrobial compounds with novel mechanisms of action.
-
Antiviral and Anticancer Agents: The versatility of the 2-aminopyridine scaffold has been exploited in the development of both antiviral and anticancer drugs.[2]
VI. Conclusion
5-Bromo-6-p-tolyl-pyridin-2-ylamine represents a promising, albeit currently underexplored, molecular scaffold for the development of novel therapeutic agents. Its combination of a privileged 2-aminopyridine core, a versatile bromine handle for further chemical modification, and a lipophilic p-tolyl group provides a rich platform for medicinal chemistry exploration. The predictive data and proposed synthetic and derivatization strategies outlined in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this and related compounds, potentially unlocking new avenues in drug discovery.
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